Cas no 101935-18-6 (Benzeneethanethiol, 4-amino-, hydrochloride (1:1))

Benzeneethanethiol, 4-amino-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- Benzeneethanethiol, 4-amino-, hydrochloride (1:1)
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- インチ: 1S/C8H11NS.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4,10H,5-6,9H2;1H
- InChIKey: ZUHKKTFCGQFOJY-UHFFFAOYSA-N
- SMILES: C(C1C=CC(N)=CC=1)CS.Cl
じっけんとくせい
- ゆうかいてん: 175-180 °C (decomp)
Benzeneethanethiol, 4-amino-, hydrochloride (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D556710-5g |
Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |
101935-18-6 | 96% | 5g |
$2215 | 2025-02-22 | |
eNovation Chemicals LLC | D556710-2g |
Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |
101935-18-6 | 96% | 2g |
$1095 | 2025-02-22 | |
eNovation Chemicals LLC | D556710-1g |
Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |
101935-18-6 | 96% | 1g |
$645 | 2025-02-22 | |
eNovation Chemicals LLC | D556710-2g |
Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |
101935-18-6 | 96% | 2g |
$1095 | 2025-02-27 | |
eNovation Chemicals LLC | D556710-2g |
Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |
101935-18-6 | 96% | 2g |
$1095 | 2024-05-25 | |
eNovation Chemicals LLC | D556710-1g |
Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |
101935-18-6 | 96% | 1g |
$645 | 2024-05-25 | |
eNovation Chemicals LLC | D556710-5g |
Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |
101935-18-6 | 96% | 5g |
$2215 | 2024-05-25 | |
eNovation Chemicals LLC | D556710-1g |
Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |
101935-18-6 | 96% | 1g |
$645 | 2025-02-27 | |
eNovation Chemicals LLC | D556710-5g |
Benzeneethanethiol, 4-amino-, hydrochloride (1:1) |
101935-18-6 | 96% | 5g |
$2215 | 2025-02-27 |
Benzeneethanethiol, 4-amino-, hydrochloride (1:1) 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
Benzeneethanethiol, 4-amino-, hydrochloride (1:1)に関する追加情報
Introduction to Benzeneethanethiol, 4-amino-, hydrochloride (1:1) and Its Applications in Modern Chemical Research
The compound with the CAS number 101935-18-6, known as Benzeneethanethiol, 4-amino-, hydrochloride (1:1), represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound, characterized by its unique structural and functional properties, has garnered significant attention in recent years due to its potential applications in drug discovery and molecular biology. The presence of both thiol and amino functional groups, coupled with its hydrochloride salt form, makes it a versatile intermediate in synthetic chemistry and a candidate for various biochemical assays.
In the realm of pharmaceutical research, Benzeneethanethiol, 4-amino-, hydrochloride (1:1) has been explored for its role in developing novel therapeutic agents. The thiol group (-SH) is particularly noteworthy for its ability to participate in disulfide bond formation, a critical aspect of protein structure and function. This property has opened up avenues for studying protein-protein interactions and designing small molecules that can modulate these interactions. Furthermore, the amino group (-NH₂) provides a site for further functionalization, allowing chemists to tailor the compound for specific biological targets.
Recent studies have highlighted the compound's significance in the context of enzyme inhibition. The thiol moiety can act as a nucleophile, enabling reactions with electrophilic centers on enzymes or other biomolecules. This reactivity has been leveraged in the development of inhibitors for various enzymes implicated in metabolic pathways and diseases. For instance, research has demonstrated that derivatives of Benzeneethanethiol, 4-amino-, hydrochloride (1:1) can interfere with the activity of enzymes such as thioredoxin reductase, which is involved in oxidative stress regulation.
Another area where this compound has shown promise is in the field of materials science. The combination of aromatic and sulfur-containing groups makes it an interesting candidate for designing smart materials with tunable properties. For example, researchers have investigated its potential use in creating conductive polymers or self-assembling nanostructures. These materials could find applications in electronics, sensors, and even drug delivery systems.
The hydrochloride salt form of Benzeneethanethiol, 4-amino-, hydrochloride (1:1) enhances its solubility in aqueous solutions, making it more accessible for biological studies. This solubility is crucial for applications such as high-throughput screening assays, where compounds need to be easily dissolved and dispensed. Additionally, the stability of the hydrochloride salt under various storage conditions makes it a reliable reagent for laboratory use.
In terms of synthetic methodologies, Benzeneethanethiol, 4-amino-, hydrochloride (1:1) serves as a valuable building block for constructing more complex molecules. Its reactive sites allow for diverse chemical transformations, including nucleophilic substitutions, additions reactions, and coupling reactions. These synthetic pathways have been utilized to create libraries of compounds for drug discovery efforts. By modifying the substituents around the benzene ring or introducing additional functional groups, chemists can generate novel derivatives with enhanced biological activity.
The compound's relevance extends to environmental science as well. In recent years, there has been growing interest in developing environmentally friendly chemical processes. Benzeneethanethiol, 4-amino-, hydrochloride (1:1) can be used as a catalyst or intermediate in green chemistry approaches that minimize waste and hazardous byproducts. This aligns with global efforts to promote sustainable chemical practices and reduce the environmental footprint of pharmaceutical manufacturing.
From a regulatory perspective, the handling and use of Benzeneethanethiol, 4-amino-, hydrochloride (1:1) are governed by standard laboratory safety protocols due to its reactivity and potential health effects. Proper storage conditions are essential to prevent degradation or unwanted side reactions. As with any chemical reagent used in research settings, adherence to safety guidelines ensures that experiments are conducted efficiently while protecting researchers from potential hazards.
Future directions in research involving Benzeneethanethiol, 4-amino-, hydrochloride (1:1) may focus on expanding its applications into new areas such as nanomedicine or bioimaging. The ability to functionalize this compound opens up possibilities for creating probes or contrast agents that can be used to study biological processes at the molecular level. Additionally, advancements in computational chemistry could aid in predicting new derivatives with improved properties.
In conclusion,Benzeneethanethiol, hydrochloride (1:1) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool for researchers working on drug discovery、material science、and environmental chemistry。 As our understanding of its properties continues to grow,so too will its applications,contributing to advancements that benefit society as a whole。
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